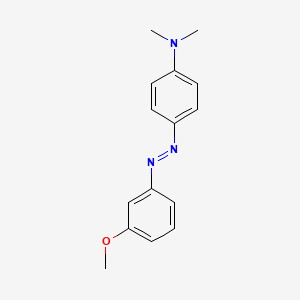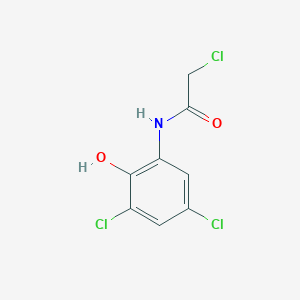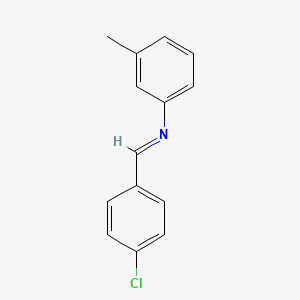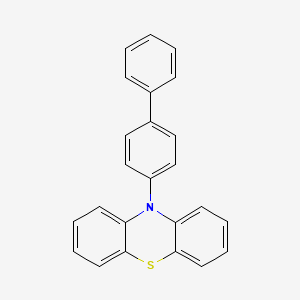
N,N-Dimethyl-p-(3-methoxyphenylazo)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-p-(3-methoxyphenylazo)aniline: is an organic compound that belongs to the class of azo compounds. It is characterized by the presence of an azo group (-N=N-) linking two aromatic rings, one of which is substituted with a methoxy group (-OCH₃) and the other with a dimethylamino group (-N(CH₃)₂). This compound is often used as a dye intermediate and has applications in various fields including chemistry and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Azo Coupling Reaction: The primary method for synthesizing N,N-Dimethyl-p-(3-methoxyphenylazo)aniline involves an azo coupling reaction. This process typically starts with the diazotization of an aromatic amine, followed by coupling with another aromatic compound. For instance, the diazotization of 3-methoxyaniline can be followed by coupling with N,N-dimethylaniline under acidic conditions to form the desired azo compound.
Reduction of Schiff Bases: Another method involves the reduction of Schiff bases.
Industrial Production Methods: Industrial production of this compound generally follows the azo coupling route due to its efficiency and scalability. The process involves strict control of reaction conditions such as temperature, pH, and the concentration of reactants to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N,N-Dimethyl-p-(3-methoxyphenylazo)aniline can undergo oxidation reactions, often leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form corresponding amines. Common reducing agents include hydrogen gas in the presence of a catalyst or chemical reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or catalytic hydrogenation using palladium on carbon (Pd/C) are typical.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or other substituted aromatic compounds.
Applications De Recherche Scientifique
N,N-Dimethyl-p-(3-methoxyphenylazo)aniline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various dyes and pigments. It is also used in the study of azo compound reactivity and stability.
Biology: Employed in the development of biological stains and markers due to its vivid coloration.
Medicine: Investigated for potential use in drug development, particularly in the design of compounds with specific biological activities.
Industry: Utilized in the production of dyes for textiles, plastics, and other materials.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-p-(3-methoxyphenylazo)aniline primarily involves its interaction with molecular targets through the azo group. The compound can undergo reduction to form amines, which can then interact with various biological molecules. The azo group can also participate in electron transfer reactions, influencing the redox state of the target molecules. These interactions can affect cellular pathways and processes, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
N,N-Dimethylaniline: Lacks the azo and methoxy groups, making it less reactive in certain applications.
p-Anisidine: Contains a methoxy group but lacks the azo and dimethylamino groups.
Aniline: The simplest aromatic amine, lacking both the azo and methoxy groups.
Uniqueness: N,N-Dimethyl-p-(3-methoxyphenylazo)aniline is unique due to the presence of both the azo and methoxy groups, which confer specific reactivity and properties. The azo group allows for vivid coloration, making it useful in dye applications, while the methoxy group can influence the compound’s electronic properties and reactivity .
Propriétés
Numéro CAS |
20691-83-2 |
|---|---|
Formule moléculaire |
C15H17N3O |
Poids moléculaire |
255.31 g/mol |
Nom IUPAC |
4-[(3-methoxyphenyl)diazenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C15H17N3O/c1-18(2)14-9-7-12(8-10-14)16-17-13-5-4-6-15(11-13)19-3/h4-11H,1-3H3 |
Clé InChI |
BGKFVSREYGJGDU-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)N=NC2=CC(=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Diazaspiro[4.5]decane-2-thione](/img/structure/B11952930.png)

![3-[7-(2-Chlorophenyl)-5-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol](/img/structure/B11952937.png)

![2,3,6,7-Tetraphenyltetrahydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,5-dione](/img/structure/B11952950.png)
![1,4-Naphthalenedione, 2-[(3-acetylphenyl)amino]-3-chloro-](/img/structure/B11952951.png)





![6,6a,11,11a-Tetrahydro-5h-5,6,11-(methanetriyl)benzo[a]fluorene](/img/structure/B11952984.png)


